
4,8-Dichloroquinoline
Overview
Description
4,8-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₅Cl₂N It is a derivative of quinoline, where two chlorine atoms are substituted at the 4th and 8th positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 8th positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. For example, the chlorination of 4-chloroquinoline can be performed using phosphorus oxychloride to introduce the second chlorine atom at the 8th position. This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4th and 8th positions are reactive towards nucleophiles, allowing for the formation of various derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Oxidized or reduced quinoline derivatives with altered electronic properties.
Scientific Research Applications
Medicinal Chemistry
Antimalarial and Anticancer Properties
4,8-Dichloroquinoline is primarily recognized for its role in medicinal chemistry. It serves as a precursor for synthesizing potential antimalarial and anticancer agents. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens.
- Antimalarial Activity : Research indicates that this compound derivatives can inhibit the growth of Plasmodium falciparum, the malaria-causing parasite. For example, a study demonstrated that specific derivatives showed promising results in vitro, outperforming traditional treatments like chloroquine in certain assays .
- Anticancer Activity : The compound has also been explored for its anticancer potential. Some derivatives have shown cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents .
Application | Activity | Reference |
---|---|---|
Antimalarial | Inhibits Plasmodium falciparum | |
Anticancer | Cytotoxic to cancer cell lines |
Material Science
Organic Semiconductors and Light-Emitting Diodes
In material science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties. The compound's ability to form stable films and its efficient charge transport characteristics make it suitable for use in electronic applications.
- Organic Semiconductors : The unique electronic structure allows it to function effectively as a semiconductor material, contributing to advancements in organic electronics.
- LEDs : Its incorporation into LED technology has been explored, with studies highlighting improved efficiency and stability when used as a component in organic light-emitting devices.
Chemical Biology
Molecular Probes and Enzyme Studies
This compound is employed as a molecular probe in chemical biology to study various biological processes at the molecular level. Its interaction with enzymes and receptors provides insights into biological mechanisms.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, making it valuable for studying enzyme kinetics and mechanisms .
- Receptor-Ligand Interactions : It serves as a ligand in receptor studies, helping elucidate interactions that are fundamental to cellular signaling processes.
Application | Use Case | Reference |
---|---|---|
Molecular Probes | Study of enzyme mechanisms | |
Receptor Studies | Investigating receptor-ligand interactions |
Case Study 1: Antimalarial Efficacy
A recent study focused on synthesizing novel quinoline derivatives, including this compound analogs, which demonstrated significant larvicidal properties against malaria vectors. The synthesized compounds were tested against Anopheles mosquito larvae and showed effective mortality rates at varying concentrations .
Case Study 2: Electronic Applications
Another investigation assessed the use of this compound in organic photovoltaic cells. The results indicated that devices incorporating this compound exhibited enhanced power conversion efficiencies compared to those using traditional materials. This advancement highlights the potential for improving renewable energy technologies through innovative material applications.
Mechanism of Action
The mechanism of action of 4,8-Dichloroquinoline and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
4,7-Dichloroquinoline: Another dichloro derivative of quinoline, commonly used as an intermediate in the synthesis of antimalarial drugs.
4-Chloroquinoline: A simpler derivative with one chlorine atom, used in various chemical syntheses.
8-Chloroquinoline: Similar to 4,8-Dichloroquinoline but with only one chlorine atom at the 8th position.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and the types of derivatives that can be synthesized. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Biological Activity
4,8-Dichloroquinoline is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its antimalarial, antiviral, and cytotoxic properties based on recent studies and findings.
Chemical Structure and Synthesis
This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of chlorine substituents at the 4 and 8 positions significantly influences its biological activity. The synthesis of this compound typically involves chlorination reactions on quinoline derivatives, which can be optimized for yield and purity.
Antimalarial Activity
Recent studies have demonstrated that this compound exhibits potent antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria.
In Vitro Studies
- IC50 Values : In vitro assays have shown that this compound has an IC50 value of approximately 6.7 nM against chloroquine-sensitive strains and 8.5 nM against chloroquine-resistant strains of P. falciparum . This indicates a significantly higher potency compared to traditional antimalarials like chloroquine, which has IC50 values of 23 nM for sensitive strains .
In Vivo Studies
- Efficacy in Animal Models : In vivo studies using infected mice demonstrated that treatment with this compound resulted in a reduction of parasitemia levels to about 10.6% at a dosage of 300 mg/kg/day, compared to control groups treated with chloroquine which showed less than 1% parasitemia .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against dengue virus (DENV-2) and Zika virus.
Dengue Virus Inhibition
- In vitro tests indicated that at concentrations between 10–40 μg/mL, this compound significantly inhibited the replication of DENV-2. The plaque assay results showed a reduction from 91 PFU/mL in controls to just 19 PFU/mL after treatment .
Zika Virus Activity
- Similar antiviral effects were observed against Zika virus, suggesting that the compound may serve as a dual-action antiviral agent .
Cytotoxicity Profile
While assessing the therapeutic potential of any compound, understanding its cytotoxicity is crucial.
Cytotoxicity Assays
- Cytotoxicity studies on Vero cells indicated that exposure to varying concentrations of this compound did not result in significant morphological changes or cell death at lower concentrations (below 60 μM) . This suggests a favorable safety profile for further development.
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profile of this compound:
Study | Biological Activity | Findings |
---|---|---|
Study A | Antimalarial | IC50: 6.7 nM (sensitive), 8.5 nM (resistant) |
Study B | Antiviral (DENV-2) | Reduction from 91 PFU/mL to 19 PFU/mL |
Study C | Cytotoxicity | No significant toxicity at <60 μM |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,8-dichloroquinoline, and what are the critical reaction conditions?
- Methodology : Synthesis typically involves fluorination and cyclization steps. For example, starting with 2,3-dichloroquinoline, fluorination with acetyl fluoride or hydrogen fluoride yields intermediates, followed by cyclization under controlled conditions. Reaction parameters such as temperature (e.g., 140°C in microwave-assisted synthesis) and solvent choice (e.g., NMP or acetonitrile) significantly influence yield and purity .
Q. What analytical techniques are used to characterize this compound and assess its purity?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR and IR confirm structural features, such as chlorine and fluorine substituents.
- Chromatography : HPLC and GC-MS quantify impurities (e.g., ≤1% 4,5-dichloroquinoline in commercial batches).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and packing, with data refinement using software like CrysAlis PRO .
Q. What is the solubility profile of this compound in organic solvents, and how does temperature affect it?
- Methodology : Solubility is experimentally determined via gravimetric or spectrophotometric methods. For example, in tetrahydrofuran (THF), solubility increases from ~0.5 g/L at 25°C to ~2.1 g/L at 60°C. Temperature-dependent data are modeled using the modified Apelblat equation to predict solubility in drug formulation workflows .
Q. How is this compound utilized as an intermediate in bioactive compound synthesis?
- Methodology : It undergoes regioselective amination or coupling reactions. For instance, palladium-catalyzed amination with adamantane-containing amines yields 4-amino-8-chloroquinolines (67–84% yield) using ligands like DavePhos. These derivatives are screened for antimicrobial or anticancer activity via in vitro assays .
Advanced Research Questions
Q. How does substituent position (4 vs. 8) influence reactivity in palladium-catalyzed cross-coupling reactions?
- Methodology : The 4-position is more reactive due to electronic effects (e.g., electron-withdrawing chlorine atoms activate the ring). In Suzuki-Miyaura couplings, DFT calculations predict lower activation barriers for 4-substitution. Experimental validation uses kinetic studies and LC-MS to track intermediate formation .
Q. What strategies improve regioselectivity in the functionalization of this compound?
- Methodology :
- Ligand design : Bulky ligands (e.g., BINAP vs. DavePhos) steer reactivity toward specific positions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 4-position.
- Temperature control : Lower temperatures (e.g., 80°C) reduce side reactions in aminations .
Q. How do crystallographic studies inform the molecular interactions of this compound in solid-state formulations?
- Methodology : SCXRD reveals planarity (r.m.s. deviation <0.03 Å) and absence of C–H···Cl hydrogen bonding, suggesting weak intermolecular forces. This data guides co-crystal design with coformers (e.g., carboxylic acids) to enhance stability and bioavailability .
Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Molecular docking : Predicts binding affinity to targets like Plasmodium falciparum enzymes.
- SAR libraries : Synthesize derivatives with varied substituents (e.g., trifluoromethyl, morpholino) and evaluate bioactivity.
- Metabolic profiling : LC-HRMS identifies metabolites in hepatic microsome assays to optimize pharmacokinetics .
Properties
IUPAC Name |
4,8-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPCOMBBZFETLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176006 | |
Record name | 4,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21617-12-9 | |
Record name | 4,8-Dichloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21617-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-Dichloroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,8-dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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